molecular formula C13H16FNO2 B2443703 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one CAS No. 1186046-94-5

1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one

Cat. No.: B2443703
CAS No.: 1186046-94-5
M. Wt: 237.274
InChI Key: IFGZRWAEKGVSCT-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one is a synthetic compound characterized by its unique chemical structure, which includes a piperidinone ring substituted with a hydroxyl group and a fluorophenyl ethyl moiety

Mechanism of Action

Target of Action

The primary targets of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it is difficult to determine the specific biochemical pathways that this compound affects . Once the targets are identified, it will be possible to understand how the compound influences these pathways and their downstream effects.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include pH, temperature, and the presence of other molecules that can interact with the compound. Specific details about how these factors influence the compound’s action are currently unknown .

Preparation Methods

The synthesis of 1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include ketones, alcohols, and substituted derivatives.

Comparison with Similar Compounds

1-[1-(4-Fluorophenyl)ethyl]-3-hydroxypiperidin-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not observed in the similar compounds listed above.

Properties

IUPAC Name

1-[1-(4-fluorophenyl)ethyl]-3-hydroxypiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-9(10-4-6-11(14)7-5-10)15-8-2-3-12(16)13(15)17/h4-7,9,12,16H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGZRWAEKGVSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N2CCCC(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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